molecular formula C19H14ClN5O2 B14964550 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B14964550
Molekulargewicht: 379.8 g/mol
InChI-Schlüssel: JMOREEOIONYTLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, a furan ring, and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine and furan rings, and the attachment of the chlorophenyl group. Common synthetic routes may involve:

    Cycloaddition reactions: The formation of the triazole ring can be achieved through a reaction between an azide and an alkyne.

    Nucleophilic substitution:

    Coupling reactions: The attachment of the furan and pyridine rings may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution of the chlorophenyl group could yield various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.

Wirkmechanismus

The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, pyridine ring, and other functional groups may play key roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan ring.

    1-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridine ring.

    1-(2-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Has a different position of the pyridine ring.

Uniqueness

1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of all three rings (triazole, pyridine, and furan) and the chlorophenyl group, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C19H14ClN5O2

Molekulargewicht

379.8 g/mol

IUPAC-Name

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-pyridin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C19H14ClN5O2/c20-15-7-1-2-8-16(15)25-18(13-5-3-9-21-11-13)17(23-24-25)19(26)22-12-14-6-4-10-27-14/h1-11H,12H2,(H,22,26)

InChI-Schlüssel

JMOREEOIONYTLN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CN=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.